molecular formula C17H20ClN3O4S B5034443 2-{2-chloro-4-[(isopropylamino)sulfonyl]phenoxy}-N-(4-pyridinylmethyl)acetamide

2-{2-chloro-4-[(isopropylamino)sulfonyl]phenoxy}-N-(4-pyridinylmethyl)acetamide

Cat. No.: B5034443
M. Wt: 397.9 g/mol
InChI Key: HYNCSXJOXUSLTG-UHFFFAOYSA-N
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Description

2-{2-chloro-4-[(isopropylamino)sulfonyl]phenoxy}-N-(4-pyridinylmethyl)acetamide, also known as CHIR-99021, is a small molecule inhibitor that has been widely used in scientific research for its ability to selectively inhibit glycogen synthase kinase-3 (GSK-3) activity. GSK-3 is a serine/threonine kinase that plays a critical role in a variety of cellular processes, including glycogen metabolism, cell cycle regulation, and gene expression. Inhibition of GSK-3 by CHIR-99021 has been shown to have a number of biochemical and physiological effects, making it a valuable tool for studying these processes in vitro and in vivo.

Mechanism of Action

2-{2-chloro-4-[(isopropylamino)sulfonyl]phenoxy}-N-(4-pyridinylmethyl)acetamide selectively inhibits GSK-3 activity by binding to the ATP-binding site of the enzyme. GSK-3 is a constitutively active kinase that phosphorylates a wide range of substrates involved in various cellular processes. Inhibition of GSK-3 by this compound leads to the dephosphorylation and activation of downstream signaling pathways, resulting in a variety of cellular responses.
Biochemical and Physiological Effects:
In addition to its role in regulating stem cell self-renewal, cancer cell survival, and neuronal differentiation, this compound has been shown to have a number of other biochemical and physiological effects. These include regulation of glucose metabolism, regulation of insulin signaling, modulation of inflammatory responses, and regulation of circadian rhythms.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-{2-chloro-4-[(isopropylamino)sulfonyl]phenoxy}-N-(4-pyridinylmethyl)acetamide is its selectivity for GSK-3, which allows for more precise manipulation of downstream signaling pathways. However, one limitation of this compound is its relatively short half-life, which requires frequent dosing in in vivo experiments. Additionally, this compound has been shown to have off-target effects on other kinases, which can complicate data interpretation.

Future Directions

There are a number of potential future directions for research involving 2-{2-chloro-4-[(isopropylamino)sulfonyl]phenoxy}-N-(4-pyridinylmethyl)acetamide. These include investigating its role in regulating other cellular processes, such as autophagy and apoptosis, as well as its potential therapeutic applications in various diseases, such as Alzheimer's disease and diabetes. Additionally, further optimization of the synthesis method and development of more potent and selective GSK-3 inhibitors could lead to new tools for investigating GSK-3-mediated signaling pathways.

Synthesis Methods

2-{2-chloro-4-[(isopropylamino)sulfonyl]phenoxy}-N-(4-pyridinylmethyl)acetamide was first synthesized by Pfizer researchers in 2008, and the synthesis method has since been optimized and improved by other groups. The most commonly used synthesis method involves the reaction of 2-amino-4-chlorophenol with isopropylamine and chlorosulfonic acid to form 2-chloro-4-[(isopropylamino)sulfonyl]phenol. This intermediate is then reacted with 4-pyridinemethanol and acetic anhydride to form this compound.

Scientific Research Applications

2-{2-chloro-4-[(isopropylamino)sulfonyl]phenoxy}-N-(4-pyridinylmethyl)acetamide has been used in a wide range of scientific research applications, including stem cell research, cancer research, and neurobiology research. In stem cell research, this compound has been shown to promote the self-renewal and pluripotency of embryonic stem cells and induced pluripotent stem cells by inhibiting GSK-3-mediated differentiation pathways. In cancer research, this compound has been shown to sensitize cancer cells to chemotherapy and radiation therapy by inhibiting GSK-3-mediated DNA repair pathways. In neurobiology research, this compound has been shown to promote neuronal differentiation and survival by regulating GSK-3-mediated signaling pathways.

Properties

IUPAC Name

2-[2-chloro-4-(propan-2-ylsulfamoyl)phenoxy]-N-(pyridin-4-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3O4S/c1-12(2)21-26(23,24)14-3-4-16(15(18)9-14)25-11-17(22)20-10-13-5-7-19-8-6-13/h3-9,12,21H,10-11H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYNCSXJOXUSLTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NS(=O)(=O)C1=CC(=C(C=C1)OCC(=O)NCC2=CC=NC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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